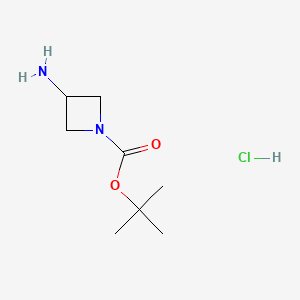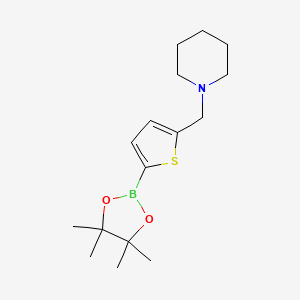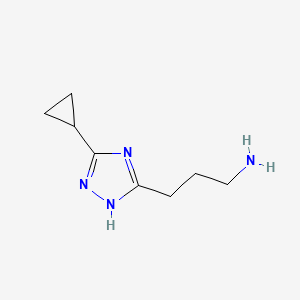
7-Hydroxy-6,8-diiodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-Hydroxy-6,8-diiodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid” is a chemical compound with the molecular formula C10H9I2NO3 . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of “7-Hydroxy-6,8-diiodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid” is 444.995 g/mol . The InChI code for this compound is 1S/C10H11NO3/c12-8-2-1-6-4-9 (10 (13)14)11-5-7 (6)3-8/h1-3,9,11-12H,4-5H2, (H,13,14)/t9-/m1/s1 .Physical And Chemical Properties Analysis
The compound is stored at refrigerator temperatures . The molecular weight is 333.122 g/mol .Scientific Research Applications
Behavioral Effects in Mice : 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids, including derivatives like 7-hydroxy-6,8-diiodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, have been found to transiently increase locomotor activity in mice after peripheral injection. Some of these compounds have also been detected in the brain following intraperitoneal administration, suggesting potential neurological or behavioral impacts (Nakagawa, Nihonmatsu, Ohta, & Hirobe, 1996).
Synthesis and Chemical Properties : The compound has been synthesized through various methods, including a facile synthesis involving Pictet-Spengler reaction on diiodo- or dibromo-substituted tyrosine. This process yields the compound in high optical purity (Verschueren, Tóth, Tourwé, Lebl, Binst, & Hruby, 1992).
Optical Isomer Characterization : The optical isomers of this compound and similar conformationally constrained amino acids have been characterized and identified using various analytical methods. This has implications for understanding their structural properties and potential applications (Péter, Tóth, Olajos, Fülöp, & Tourwé, 1995).
Use in Peptide Synthesis : The compound has been utilized in peptide synthesis, where it has been noted to be difficult to couple with amino acids. This research has implications for the synthesis of complex peptides and proteins (Bozsó, Tóth, Murphy, & Lovas, 2000).
Potential Pharmaceutical Applications : This compound and its derivatives have been explored for their potential use as modulators of nuclear receptors, such as liver X receptor, and as agonists for the peroxisome proliferators-activated receptor (PPAR) gamma, indicating potential applications in the treatment of diabetes and other metabolic disorders (Azukizawa et al., 2008).
Antioxidant Properties : Related compounds, such as N-Methyl-3-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, have shown high electron-donating activity and excellent antioxidant properties, which can be relevant in various pharmacological contexts (Kawashima, Itoh, Matsumoto, Miyoshi, & Chibata, 1979).
Future Directions
properties
IUPAC Name |
7-hydroxy-6,8-diiodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9I2NO3/c11-6-1-4-2-7(10(15)16)13-3-5(4)8(12)9(6)14/h1,7,13-14H,2-3H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHLNNQVWGFFNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C(C(=C(C=C21)I)O)I)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9I2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743594 |
Source


|
| Record name | 7-Hydroxy-6,8-diiodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-6,8-diiodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
CAS RN |
160080-87-5 |
Source


|
| Record name | 7-Hydroxy-6,8-diiodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














